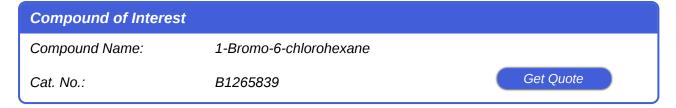


An In-depth Technical Guide to 1-Bromo-6chlorohexane

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CAS Number: 6294-17-3

This technical guide provides a comprehensive overview of **1-Bromo-6-chlorohexane**, a bifunctional alkyl halide of significant interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and common applications, and includes a visual representation of a key synthetic workflow.

Core Compound Data

1-Bromo-6-chlorohexane is a valuable building block in organic chemistry, primarily utilized for its ability to introduce a six-carbon linker with two distinct halogen functionalities. This differential reactivity allows for selective, sequential reactions, making it a versatile reagent in the synthesis of complex molecules.

Physical and Chemical Properties

A summary of the key quantitative data for **1-Bromo-6-chlorohexane** is presented in the table below, facilitating easy reference and comparison.



Property	Value	Reference
CAS Number	6294-17-3	[1][2][3][4][5][6][7][8][9][10][11] [12][13]
Molecular Formula	C ₆ H ₁₂ BrCl	[1][6][7][9][11][13]
Molecular Weight	199.52 g/mol	[1][2][6][7][9][13]
Appearance	Colorless to almost colorless clear liquid	[3][5]
Density	1.337 g/mL at 25 °C	[1][2][5][8][9]
Boiling Point	109-110 °C at 2 mmHg	[2][5][8][9]
Refractive Index	n20/D 1.481	[2][5][8][9]
Flash Point	101 °C (213.8 °F) - closed cup	[2][5]
EINECS Number	228-555-6	[2][5][13]
SMILES String	CICCCCCBr	[1][2]
InChI Key	JTYUIAOHIYZBPB- UHFFFAOYSA-N	[2][6][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of **1-Bromo-6-chlorohexane** and its application in the formation of organozinc reagents, a common subsequent step in synthetic chemistry.

Synthesis of 1-Bromo-6-chlorohexane from 1,6-Hexanediol

This two-step procedure involves the initial selective chlorination of one hydroxyl group of 1,6-hexanediol, followed by the bromination of the remaining hydroxyl group.

Step 1: Synthesis of 6-chloro-1-hexanol



- Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a heating mantle is charged with 1,6-hexanediol (2 moles, 236.4 g), 35% hydrochloric acid (156 g), and zinc chloride (1 g).
- Reaction: The mixture is stirred and heated to 98°C for 8 hours.
- Work-up: After cooling, the reaction mixture is extracted with 200 mL of toluene. The organic layer is then washed with 200 mL of a 5% aqueous sodium hydroxide solution.
- Purification: The toluene is removed by fractionation to yield 6-chloro-1-hexanol. The typical yield is approximately 34% with a purity of 98%.

Step 2: Synthesis of 1-Bromo-6-chlorohexane

- Apparatus Setup: A flask is charged with 6-chloro-1-hexanol (0.68 moles, 93.5 g) dissolved in 200 mL of hexane. The flask is cooled in an ice bath.
- Reaction: Phosphorus tribromide (PBr₃) (0.236 moles, 64 g) is added dropwise to the stirred solution, maintaining the temperature at or below 40°C.
- Work-up: Upon completion of the reaction, the mixture is washed successively with 200 g of pure water and 300 g of a 3% aqueous solution of sodium hydroxide. The n-hexane is then removed.
- Purification: The resulting concentrate is purified by fractional distillation. Analysis by gas
 chromatography typically shows a composition of approximately 93% 1-Bromo-6chlorohexane, with minor amounts of 1,6-dichlorohexane and 1,6-dibromohexane.

Synthesis via Halogen Exchange

An alternative method involves the catalyzed halogen exchange between a dichloroalkane and a dibromoalkane.

- Apparatus Setup: A reactor is charged with 1,6-dichlorohexane (1 mole, 155 g), 1,6-dibromohexane (1 mole, 244 g), and N,N-dimethylacetamide (DMAC) (150 g).
- Reaction: The mixture is stirred at 110°C for three hours.



Analysis and Purification: The reaction progress can be monitored by gas chromatography.
 The resulting mixture, containing 1-Bromo-6-chlorohexane along with the starting materials and solvent, is then separated by fractional distillation in a rectifying column to isolate the pure product.

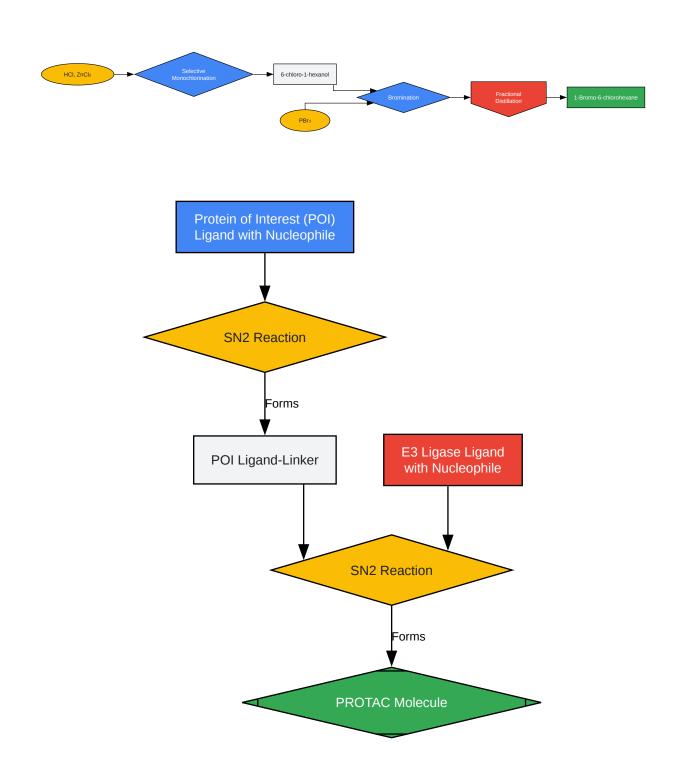
Preparation of an Organozinc Reagent

- **1-Bromo-6-chlorohexane** can be used to prepare organozinc reagents, which are valuable intermediates for carbon-carbon bond formation.
- Apparatus Setup: A dry, two-necked flask under a nitrogen atmosphere is charged with zinc dust (1.5 equivalents). The zinc is activated with a catalytic amount of iodine (5 mol %).
- Reaction: N,N-dimethylacetamide (DMA) is added as the solvent, followed by the addition of
 1-Bromo-6-chlorohexane (1 equivalent). The reaction mixture is heated to 80°C. The
 formation of the organozinc reagent is typically complete within 1-3 hours and can be
 monitored by gas chromatography analysis of quenched aliquots.
- Subsequent Use: The resulting organozinc bromide solution can be used directly in subsequent cross-coupling reactions (e.g., Negishi coupling) with aryl halides in the presence of a palladium or nickel catalyst.

Visualizations

The following diagrams illustrate key workflows and relationships involving **1-Bromo-6- chlorohexane**.





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